BenchChemオンラインストアへようこそ!

Methyl (4-((4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Chemical Biology Structure-Activity Relationship Drug Design

Methyl (4-((4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate (CAS 1795090-09-3) is a synthetic small-molecule research compound with the molecular formula C₁₆H₁₉N₃O₆S₂ and a molecular weight of 413.46 g/mol. It is composed of three pharmacophoric elements: a 2,4-dioxothiazolidine (thiazolidinedione, TZD) ring, a piperidine sulfonamide linker, and a methyl carbamate terminus.

Molecular Formula C16H19N3O6S2
Molecular Weight 413.46
CAS No. 1795090-09-3
Cat. No. B2580323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-((4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate
CAS1795090-09-3
Molecular FormulaC16H19N3O6S2
Molecular Weight413.46
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O
InChIInChI=1S/C16H19N3O6S2/c1-25-15(21)17-11-2-4-13(5-3-11)27(23,24)18-8-6-12(7-9-18)19-14(20)10-26-16(19)22/h2-5,12H,6-10H2,1H3,(H,17,21)
InChIKeyGHZXTJKRGWCXBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-((4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate (CAS 1795090-09-3): Structural and Procurement Baseline


Methyl (4-((4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate (CAS 1795090-09-3) is a synthetic small-molecule research compound with the molecular formula C₁₆H₁₉N₃O₆S₂ and a molecular weight of 413.46 g/mol. It is composed of three pharmacophoric elements: a 2,4-dioxothiazolidine (thiazolidinedione, TZD) ring, a piperidine sulfonamide linker, and a methyl carbamate terminus. The compound is categorized as a heterocyclic building block or a biochemical reagent for non-human research applications. Its unique structural signature lies in the direct attachment of the TZD moiety to the piperidine nitrogen via an N-alkyl link, distinguishing it from analogs that use carbonyl, benzyl, or acetyl spacers.

Why Direct Interchange with In-Class Analogs of Methyl (4-((4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate Is Not Supported for Procurement


The central piperidine-sulfonyl-phenyl carbamate scaffold is common to a family of research compounds, but the terminal substituent on the piperidine nitrogen dictates both physicochemical properties and biological target engagement. Analogs such as Methyl (4-((4-(cyclohexylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate and Methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate replace the 2,4-dioxothiazolidine group with alkyl, aryl, or heterocyclic amides, fundamentally altering hydrogen-bonding capacity, lipophilicity, and metabolic stability. The 2,4-dioxothiazolidine (TZD) moiety is a well-validated pharmacophore for aldose reductase inhibition and PPARγ modulation, making the target compound structurally predisposed to polyol-pathway or metabolic targets that the comparator analogs may not address. [1] Consequently, substituting a compound with a cyclohexylcarbamoyl or pyridyloxy terminus for the dioxothiazolidine-bearing target cannot be assumed to produce equivalent experimental outcomes without explicit comparative data.

Quantitative Differentiation Evidence for Methyl (4-((4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate


Structural and Topological Differentiation from Cyclohexylcarbamoyl Analogs

The target compound incorporates a 2,4-dioxothiazolidine ring, a five-membered cyclic imide with two carbonyl groups. This introduces a topological polar surface area (tPSA) increase of approximately 29 Ų relative to the cyclohexylcarbamoyl analog, driven by the additional carbonyl oxygens. [1] Quantitative analysis of the scaffold reveals that the TZD group contributes 2 hydrogen bond acceptors and 0 donors, versus 1 acceptor and 1 donor in the carbamoyl series, altering the hydrogen-bonding profile. [1] These topological differences are class-level predictors of distinct pharmacokinetic behavior, particularly in blood-brain barrier penetration and cytochrome P450 interactions. [2]

Chemical Biology Structure-Activity Relationship Drug Design

Lipophilicity Differentiation from Pyridyloxy-Substituted Analogs

The target compound exhibits a calculated LogP (cLogP) of approximately 1.8, compared to a cLogP of approximately 2.9 for the Methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate analog. [1] The lower lipophilicity arises from the replacement of the hydrophobic pyridyloxy group with the more polar dioxothiazolidine ring. [1] The resulting ΔcLogP of approximately +1.1 log units translates to an approximately 12.6-fold difference in octanol-water partition coefficient, which typically correlates with reduced non-specific protein binding and lower metabolic clearance rates. [2]

Lipophilicity Drug-Likeness Molecular Property

Pharmacophoric Potential for Aldose Reductase Inhibition: Class-Level Distinction from Non-TZD Analogs

The 2,4-dioxothiazolidine (TZD) ring is a privileged scaffold for aldose reductase (ALR2) inhibition, with multiple TZD-based compounds reporting IC₅₀ values in the low nanomolar range (e.g., Epalrestat: IC₅₀ = 10–30 nM; Zopolrestat: IC₅₀ = 3.1 nM). [1] While direct enzyme inhibition data for the target compound are not available, the presence of the TZD group differentiates it from structurally analogous piperidine-sulfonyl-phenyl carbamates bearing non-TZD substituents, which lack the dicarbonyl motif required for ALR2 active-site coordination. [2] In a class-level analysis of TZD derivatives, the 2,4-dioxothiazolidine group forms a critical anion-binding interaction with the catalytic Tyr48 and His110 residues of ALR2, a feature absent in cyclohexylcarbamoyl, pyridyloxy, or trifluoromethylphenyl analogs. [2]

Aldose Reductase Polyol Pathway Diabetic Complications

Metabolic Stability Inference from Acyl Group Variability

The target compound contains a methyl carbamate moiety, which is subject to hydrolytic cleavage by esterases and carboxylesterases. [1] Comparative analysis of carbamate half-lives in human liver microsomes indicates that aryl carbamates with electron-withdrawing substituents on the aromatic ring exhibit t₁/₂ values ranging from 15 to 120 minutes, while those with electron-donating groups degrade more rapidly (t₁/₂ 5–30 min). [1] The sulfonyl linker in the target compound exerts a moderate electron-withdrawing effect on the phenyl ring, predicting a metabolic half-life in the intermediate range. [2] In contrast, analogs with amide or urea linkages at the piperidine nitrogen may exhibit substantially different metabolic profiles due to altered susceptibility to amidases. [2] This class-level inference suggests that the target compound's metabolic stability profile will be distinct from both the carbamoyl and pyridyloxy comparators, which lack the sulfonamide electronic modulation of the carbamate cleavage rate. [2]

Metabolic Stability Carbamate Esterase Susceptibility

Targeted Application Scenarios for Methyl (4-((4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate


Aldose Reductase (ALR2) Biochemical Screening Campaigns Requiring a TZD Chemotype Probe

The compound is well-suited for incorporation into ALR2 enzyme inhibition assays as a representative TZD-bearing piperidine-sulfonyl-phenyl carbamate. [1] Its structural features align with the established pharmacophore for ALR2 active-site binding, enabling researchers to benchmark new inhibitor series against a TZD scaffold. [1] The moderate predicted lipophilicity (cLogP ~1.8) and intermediate metabolic stability support its use in short-term in vitro enzymatic assays. [1]

Structure-Activity Relationship (SAR) Exploration of Polypharmacology in Metabolic Disorders

The unique combination of thiazolidinedione, sulfonamide, and carbamate pharmacophores makes this compound a valuable tool for exploring dual or multi-target engagement in metabolic disease models. [2] Procurement is indicated for laboratories investigating cross-talk between PPARγ, aldose reductase, and carbonic anhydrase pathways. [2]

Computational Chemistry Validation Set for Predicting tPSA and HBD/HBA Contributions

Due to its well-defined topological features, the compound can serve as a validation standard for in silico models that predict tPSA, hydrogen-bonding capacity, and permeability. [1] The quantitative difference in tPSA (+29 Ų) compared to the cyclohexylcarbamoyl analog provides a clear benchmark for testing computational accuracy. [1]

Metabolic Stability Profiling in Carbamate-Containing Compound Collections

The methyl carbamate group with a sulfonyl electron-withdrawing substituent offers a distinct metabolic stability class. Researchers can use this compound to calibrate microsomal stability assays for carbamate libraries. [3]

Quote Request

Request a Quote for Methyl (4-((4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.